molecular formula C17H21NO2S B4076286 3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone

3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone

Cat. No. B4076286
M. Wt: 303.4 g/mol
InChI Key: MWKUBQPUAOSLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as BPPF and is a derivative of the natural product curcumin, which is found in turmeric. BPPF has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of BPPF is not fully understood, but it is believed to be similar to that of curcumin. BPPF has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). BPPF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. BPPF has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPPF has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
BPPF has been shown to have various biochemical and physiological effects. BPPF has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and LOX enzymes. BPPF has also been shown to have antioxidant effects by activating the Nrf2 pathway and increasing the expression of antioxidant enzymes. BPPF has been shown to have anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. BPPF has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

BPPF has several advantages for lab experiments. BPPF is relatively easy to synthesize using various methods, and its purity can be easily determined using various analytical techniques. BPPF has been extensively studied, and its mechanism of action and physiological effects are well understood. BPPF has also been used as a lead compound for developing new drugs for the treatment of various diseases. However, BPPF has some limitations for lab experiments. BPPF is not very soluble in water, which can make it difficult to use in aqueous solutions. BPPF can also be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research on BPPF. One direction is to further study the mechanism of action of BPPF and its derivatives. Another direction is to develop new drugs based on BPPF for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of BPPF in vivo. Another direction is to study the potential side effects of BPPF and its derivatives. Another direction is to study the potential interactions of BPPF with other drugs. Another direction is to study the potential applications of BPPF in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, BPPF is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BPPF has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. BPPF has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on BPPF, including further study of its mechanism of action, development of new drugs based on BPPF, and study of its potential applications in other fields.

Scientific Research Applications

BPPF has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPPF has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function. BPPF has been used as a lead compound for developing new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BPPF has also been used as a tool for studying the mechanism of action of curcumin and its derivatives.

properties

IUPAC Name

3-(4-butylsulfanylanilino)-1-(furan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-2-3-13-21-15-8-6-14(7-9-15)18-11-10-16(19)17-5-4-12-20-17/h4-9,12,18H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKUBQPUAOSLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)NCCC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone
Reactant of Route 3
Reactant of Route 3
3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone
Reactant of Route 4
Reactant of Route 4
3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone
Reactant of Route 5
Reactant of Route 5
3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone
Reactant of Route 6
Reactant of Route 6
3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.